molecular formula C14H17NO2 B2410067 2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2287271-01-4

2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid

Cat. No.: B2410067
CAS No.: 2287271-01-4
M. Wt: 231.295
InChI Key: IRQMCPTVYRANFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(3-benzyl-1-bicyclo[111]pentanyl)acetic acid is a complex organic compound characterized by its unique bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This step involves the cyclization of suitable precursors under high-pressure conditions.

    Introduction of the benzyl group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced amines or hydrocarbons.

    Substitution: Substituted amines or amides.

Scientific Research Applications

2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structure and biological activity.

    Materials Science: The compound’s rigid bicyclo[1.1.1]pentane core makes it useful in the design of novel materials with specific mechanical properties.

    Biology: It is used in biochemical studies to understand its interaction with various enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid
  • 2-Amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetic acid

Uniqueness

2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c15-11(12(16)17)14-7-13(8-14,9-14)6-10-4-2-1-3-5-10/h1-5,11H,6-9,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQMCPTVYRANFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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